molecular formula C8H12O2 B2427027 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde CAS No. 2290784-38-0

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde

Cat. No. B2427027
CAS RN: 2290784-38-0
M. Wt: 140.182
InChI Key: KTAHHMSERHRZQZ-RNJXMRFFSA-N
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Description

The compound “(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde” belongs to the class of organic compounds known as oxabicyclo compounds. These are compounds containing a ring structure made up of at least one oxygen atom and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar bicyclic structures often involves enantioselective construction methods . These methods often rely on the construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a bicyclic framework, which includes an oxygen atom and two carbon atoms forming a seven-membered ring .

Future Directions

The future research directions could involve the synthesis of this compound in a stereoselective manner, similar to the research conducted on the synthesis of tropane alkaloids . Additionally, the biological activities of this compound could be explored further.

properties

IUPAC Name

(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAHHMSERHRZQZ-RNJXMRFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@H]1OC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde

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